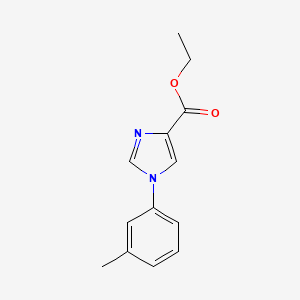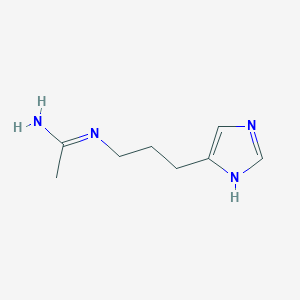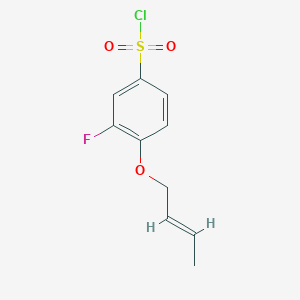
(4-Formylfuran-2-yl)boronic acid;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formylfuran-2-yl)boronic acid: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds with unique properties and applications. (4-Formylfuran-2-yl)boronic acid is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound used in various chemical reactions and as an intermediate in organic synthesis .
Preparation Methods
(4-Formylfuran-2-yl)boronic acid
The synthesis of (4-Formylfuran-2-yl)boronic acid typically involves the reaction of 2-furancarboxaldehyde with triisopropyl borate in the presence of sodium powder and biphenyl in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is then quenched with hydrochloric acid to yield the desired product .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane .
Chemical Reactions Analysis
(4-Formylfuran-2-yl)boronic acid
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
1-iodo-2,3,4,5-tetramethylbenzene
Substitution Reactions: This compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Coupling Reactions: It can participate in coupling reactions such as Heck and Sonogashira couplings.
Scientific Research Applications
(4-Formylfuran-2-yl)boronic acid
Organic Synthesis: Used as a reagent in the synthesis of π-extended heteroarylfuran systems.
Material Science: Involved in the synthesis of stable dye-sensitized solar cells.
Pharmaceuticals: Used in the synthesis of biologically active molecules, including HIV-1 integrase inhibitors and epidermal growth factor receptor inhibitors.
1-iodo-2,3,4,5-tetramethylbenzene
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Involved in the preparation of advanced materials and polymers.
Mechanism of Action
(4-Formylfuran-2-yl)boronic acid
The primary mechanism of action involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond .
1-iodo-2,3,4,5-tetramethylbenzene
Comparison with Similar Compounds
(4-Formylfuran-2-yl)boronic acid
Similar Compounds: 5-formyl-2-furanylboronic acid, 2-formylphenylboronic acid.
Uniqueness: The presence of both formyl and boronic acid groups makes it a versatile reagent in organic synthesis.
1-iodo-2,3,4,5-tetramethylbenzene
Properties
Molecular Formula |
C15H18BIO4 |
|---|---|
Molecular Weight |
400.02 g/mol |
IUPAC Name |
(4-formylfuran-2-yl)boronic acid;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C5H5BO4/c1-6-5-10(11)9(4)8(3)7(6)2;7-2-4-1-5(6(8)9)10-3-4/h5H,1-4H3;1-3,8-9H |
InChI Key |
RBRHTTOOZFLVPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C=O)(O)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)
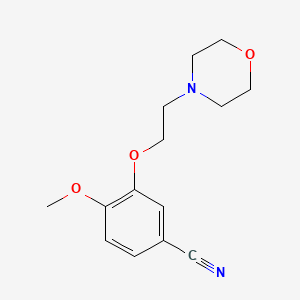

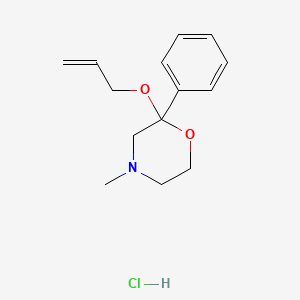

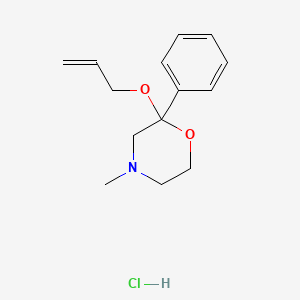
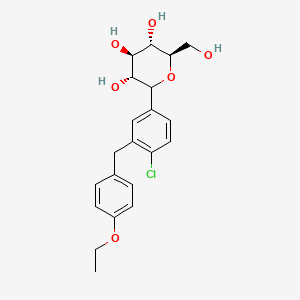
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
